molecular formula C27H30N2O2 B10771031 1-(3-(9H-Carbazol-9-yl)propyl)-4-(2-methoxyphenyl)piperidin-4-ol

1-(3-(9H-Carbazol-9-yl)propyl)-4-(2-methoxyphenyl)piperidin-4-ol

Cat. No.: B10771031
M. Wt: 414.5 g/mol
InChI Key: XZZYCJOGZYEPPW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NNC052090 involves multiple steps, starting with the preparation of the core structure, which includes a carbazole moiety linked to a piperidinol group. The key steps typically involve:

    Formation of the Carbazole Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Attachment of the Piperidinol Group:

    Final Modifications: The final steps may include purification and crystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of NNC052090 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

NNC052090 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents to the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents to the core structure.

Scientific Research Applications

NNC052090 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study GABA transporters and their role in neurotransmission.

    Biology: Employed in research to understand the role of GABA transporters in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in neurological disorders such as epilepsy and anxiety.

    Industry: Utilized in the development of new pharmaceuticals targeting GABA transporters.

Mechanism of Action

NNC052090 exerts its effects by inhibiting the uptake of gamma-aminobutyric acid (GABA) through BGT-1 transporters. This inhibition increases the extracellular concentration of GABA, enhancing its inhibitory effects on neurotransmission. The compound also interacts with alpha-1 and dopamine D2 receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

    NNC 05-2045: Another GABA uptake inhibitor with similar properties.

    Tiagabine: A well-known GABA uptake inhibitor used clinically for the treatment of epilepsy.

    Gabapentin: A compound that modulates GABAergic neurotransmission, though through a different mechanism.

Uniqueness

NNC052090 is unique in its moderate selectivity for BGT-1 transporters and its additional affinity for alpha-1 and dopamine D2 receptors. This combination of properties makes it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C27H30N2O2

Molecular Weight

414.5 g/mol

IUPAC Name

1-(3-carbazol-9-ylpropyl)-4-(2-methoxyphenyl)piperidin-4-ol

InChI

InChI=1S/C27H30N2O2/c1-31-26-14-7-4-11-23(26)27(30)15-19-28(20-16-27)17-8-18-29-24-12-5-2-9-21(24)22-10-3-6-13-25(22)29/h2-7,9-14,30H,8,15-20H2,1H3

InChI Key

XZZYCJOGZYEPPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2(CCN(CC2)CCCN3C4=CC=CC=C4C5=CC=CC=C53)O

Origin of Product

United States

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